Soyasaponin Ac

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

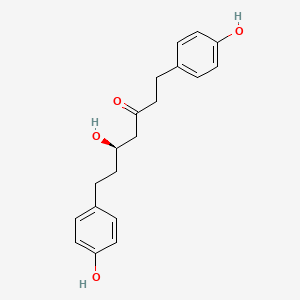

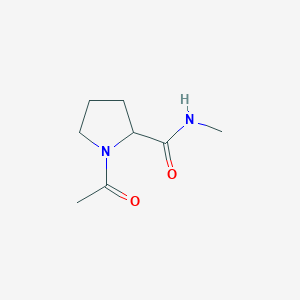

Soyasaponin Ac is a triterpenoid saponin found predominantly in soybeans (Glycine max). Saponins are glycosides with a distinctive foaming characteristic, and soyasaponins are known for their diverse biological activities. This compound, in particular, has garnered attention for its potential health benefits, including anti-inflammatory and anti-carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of soyasaponin Ac in soybeans involves several enzymatic steps. Key enzymes such as glycosyltransferases play a crucial role in attaching sugar moieties to the aglycone backbone. The process begins with the formation of soyasapogenol, which is then glycosylated to form soyasaponins .

Industrial Production Methods: Industrial extraction of this compound typically involves the use of solvents such as ethanol or methanol. Ultrasound-assisted extraction has been shown to be effective in isolating soyasaponins from soybean hypocotyls . This method is preferred due to its efficiency and simplicity compared to conventional extraction techniques.

Chemical Reactions Analysis

Types of Reactions: Soyasaponin Ac undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis can break down this compound into its aglycone and sugar components. Oxidation reactions can modify the aglycone structure, potentially altering its biological activity .

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Glycosylation: Enzymatic glycosylation using glycosyltransferases.

Major Products:

Hydrolysis: Soyasapogenol and sugar moieties.

Oxidation: Modified aglycone structures with altered biological activities.

Scientific Research Applications

Chemistry: Used as a natural surfactant and emulsifying agent.

Biology: Investigated for its role in plant defense mechanisms and allelopathy.

Medicine: Exhibits anti-inflammatory, anti-carcinogenic, and cholesterol-lowering effects.

Mechanism of Action

Soyasaponin Ac exerts its effects through multiple molecular pathways. It modulates the toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) signaling pathways, leading to reduced inflammation . Additionally, it influences lipid metabolism by decreasing cholesterol levels and inhibiting the formation of atherosclerotic plaques .

Comparison with Similar Compounds

Soyasaponin Ac is part of a larger family of soyasaponins, which include soyasaponin Aa, Ab, and Af. While all soyasaponins share a similar aglycone structure, their sugar moieties and biological activities can vary significantly . For instance:

Soyasaponin Aa: Known for its anti-inflammatory properties.

Soyasaponin Ab: Exhibits anti-carcinogenic effects.

Soyasaponin Af: Primarily involved in plant defense mechanisms.

This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential health benefits .

Properties

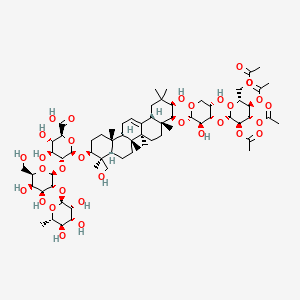

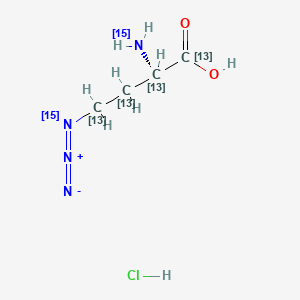

Molecular Formula |

C67H104O32 |

|---|---|

Molecular Weight |

1421.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)/t26-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47-,48+,49-,50+,51+,52-,53+,54-,55+,57-,58-,59-,60+,61-,63+,64-,65+,66+,67+/m0/s1 |

InChI Key |

ZWQKNJJAVDRYFR-KGVVPESCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@H]([C@H]8O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)

![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)

![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)